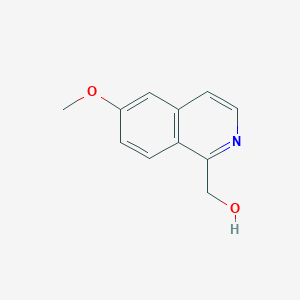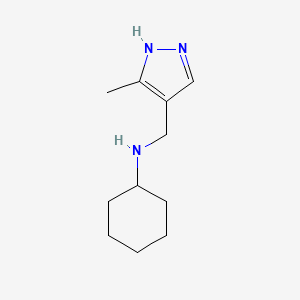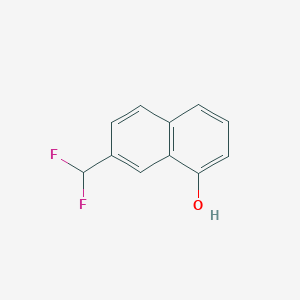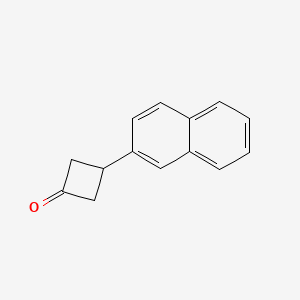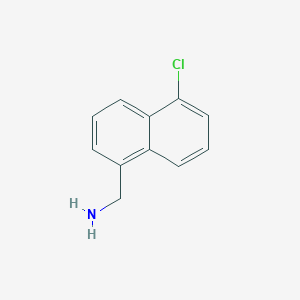![molecular formula C10H7NO3 B15070236 [1,3]Dioxolo[4,5-g]quinolin-6(5h)-one CAS No. 6335-90-6](/img/structure/B15070236.png)
[1,3]Dioxolo[4,5-g]quinolin-6(5h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,3]Dioxolo[4,5-g]quinolin-6(5H)-one is an organic heteropentacyclic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,3]Dioxolo[4,5-g]quinolin-6(5H)-one typically involves the use of anthranilic acid and chloroacetone as starting materials. The key step in the synthesis is the rearrangement of acetonyl-anthranilate . This method allows for the preparation of diversely substituted and functionalized [1,3]dioxolo[4,5-g]quinolines .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the large-scale synthesis from anthranilic acid and chloroacetone suggests that similar methods could be adapted for industrial purposes .
Chemical Reactions Analysis
Types of Reactions
[1,3]Dioxolo[4,5-g]quinolin-6(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the quinoline core.
Substitution: Substitution reactions, particularly at the quinoline ring, are common.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products
The major products formed from these reactions include various substituted quinolines and dioxolo derivatives, which can have different functional groups attached to the core structure .
Scientific Research Applications
[1,3]Dioxolo[4,5-g]quinolin-6(5H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Acts as a topoisomerase inhibitor, interfering with DNA processes.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [1,3]Dioxolo[4,5-g]quinolin-6(5H)-one involves its interaction with molecular targets such as topoisomerases. By inhibiting these enzymes, the compound can interfere with DNA replication and transcription, leading to its effects as an antineoplastic and antibacterial agent .
Comparison with Similar Compounds
Similar Compounds
Actinodaphnine: Another quinoline derivative with similar biological activities.
Oxolinic Acid: A quinolinemonocarboxylic acid with antibacterial properties.
Properties
CAS No. |
6335-90-6 |
|---|---|
Molecular Formula |
C10H7NO3 |
Molecular Weight |
189.17 g/mol |
IUPAC Name |
5H-[1,3]dioxolo[4,5-g]quinolin-6-one |
InChI |
InChI=1S/C10H7NO3/c12-10-2-1-6-3-8-9(14-5-13-8)4-7(6)11-10/h1-4H,5H2,(H,11,12) |
InChI Key |
GLAOGZSTYINBGR-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C=CC(=O)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


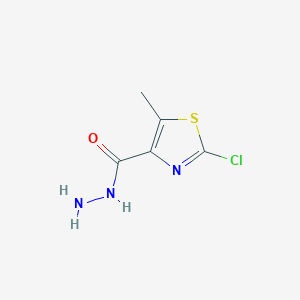
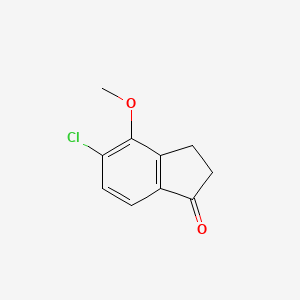
![7-(Hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B15070163.png)
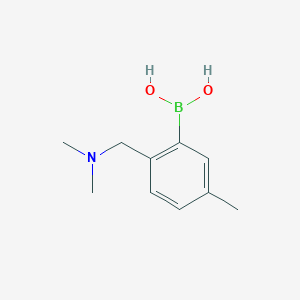
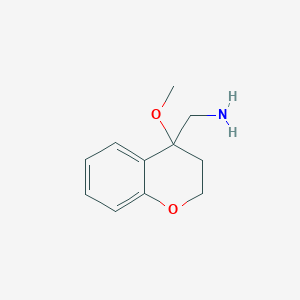
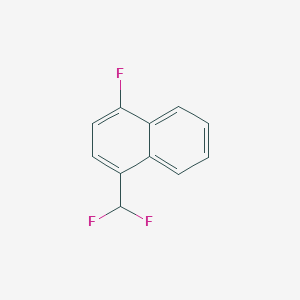
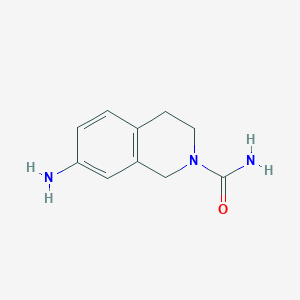
![2-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B15070202.png)
